molecular formula C19H18Cl2N2 B3055307 N-[[2-Chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-benzenamine monohydrochloride CAS No. 63856-99-5

N-[[2-Chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-benzenamine monohydrochloride

Cat. No.: B3055307
CAS No.: 63856-99-5
M. Wt: 345.3 g/mol
InChI Key: FARWFRQHGZWONA-UHFFFAOYSA-N
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Description

N-[[2-Chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-benzenamine monohydrochloride is a chemical compound with the molecular formula C19H18Cl2N2. It is known for its unique structure, which includes a cyclopentene ring and a phenylamino group. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-Chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-benzenamine monohydrochloride typically involves the reaction of 2-chloro-3-formylcyclopentene with aniline in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acid catalysts like hydrochloric acid are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control the reaction conditions precisely.

    Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[[2-Chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-benzenamine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Produces quinones.

    Reduction: Yields amines.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

N-[[2-Chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-benzenamine monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[[2-Chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-benzenamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Binding: Modulating receptor activity to produce desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-Chloro-3-[(phenylamino)methylene]-1-cyclohexen-1-yl]methylene]-benzenamine monohydrochloride
  • N-[[2-Chloro-3-[(phenylamino)methylene]-1-cyclopentyl]methylene]-benzenamine monohydrochloride

Uniqueness

N-[[2-Chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-benzenamine monohydrochloride is unique due to its specific structural features, such as the cyclopentene ring and the phenylamino group. These features contribute to its distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

N-[[2-chloro-3-(phenyliminomethyl)cyclopent-2-en-1-ylidene]methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2.ClH/c20-19-15(13-21-17-7-3-1-4-8-17)11-12-16(19)14-22-18-9-5-2-6-10-18;/h1-10,13-14,21H,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARWFRQHGZWONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1=CNC2=CC=CC=C2)Cl)C=NC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070015
Record name Benzenamine, N-[[2-chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63856-99-5
Record name Benzenamine, N-[[2-chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63856-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-[[2-chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[2-Chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-benzenamine monohydrochloride
Reactant of Route 2
N-[[2-Chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-benzenamine monohydrochloride

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